2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid
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Overview
Description
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring with two keto groups and a phenylpropanoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid typically involves the reaction of a suitable diamine with formaldehyde and an alkaline metal cyanide under acidic conditions. The resulting tetranitrile is then hydrated to yield an acidic addition salt of a tetraamide, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
ICRF-187:
ICRF-198: A hydrolysis product of ICRF-187, it shares structural similarities and has metal ion-chelating properties
Uniqueness
2-(3,5-Dioxopiperazin-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-(3,5-dioxopiperazin-1-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-7-15(8-12(17)14-11)10(13(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOITVOMWIJLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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